![molecular formula C13H15F3O3 B2567665 Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate CAS No. 1864073-37-9](/img/structure/B2567665.png)
Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate
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Description
“Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate” is a chemical compound with the CAS Number: 1864073-37-9 . It has a molecular weight of 276.26 . The IUPAC name for this compound is methyl 2-hydroxy-5-(4-(trifluoromethyl)phenyl)pentanoate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate” is 1S/C13H15F3O3/c1-19-12(18)11(17)4-2-3-9-5-7-10(8-6-9)13(14,15)16/h5-8,11,17H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate” is a liquid at room temperature . It has a molecular weight of 276.26 .Scientific Research Applications
- Researchers explore this compound as a potential scaffold for designing novel drugs, especially in areas like anti-inflammatory agents, antivirals, and anticancer therapies .
- Scientists investigate derivatives of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate for their pesticidal properties and environmental impact .
Medicinal Chemistry and Drug Development
Agrochemicals and Pesticides
Organic Synthesis and Methodology
properties
IUPAC Name |
methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-19-12(18)11(17)4-2-3-9-5-7-10(8-6-9)13(14,15)16/h5-8,11,17H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFVPXMSCENBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate |
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